molecular formula C21H26N2O8 B14810253 N-Boc-O5-succinimido-L-glutamic acid benzyl ester

N-Boc-O5-succinimido-L-glutamic acid benzyl ester

Cat. No.: B14810253
M. Wt: 434.4 g/mol
InChI Key: UZVYXLRCVBQZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-O5-succinimido-L-glutamic acid benzyl ester is a compound used primarily in organic synthesis and peptide chemistry. It is a derivative of L-glutamic acid, modified with a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of N-Boc-O5-succinimido-L-glutamic acid benzyl ester may involve large-scale esterification and protection reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reaction time. The final product is typically purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Boc-O5-succinimido-L-glutamic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-O5-succinimido-L-glutamic acid benzyl ester is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.

    Biology: In the study of protein-protein interactions and enzyme-substrate specificity.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Boc-O5-succinimido-L-glutamic acid benzyl ester involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The benzyl ester group can be selectively removed under specific conditions, allowing for the controlled release of the active L-glutamic acid .

Comparison with Similar Compounds

Similar Compounds

  • Boc-L-glutamic acid 5-benzyl ester
  • N-Boc-L-glutamic acid 5-benzyl ester
  • Boc-L-glutamic acid γ-benzyl ester

Uniqueness

N-Boc-O5-succinimido-L-glutamic acid benzyl ester is unique due to its specific protecting groups, which provide stability and selectivity in chemical reactions. The combination of the Boc and benzyl ester groups allows for precise control over the reactivity and deprotection steps, making it a valuable tool in organic synthesis and peptide chemistry .

Properties

IUPAC Name

1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)29-13-14-7-5-4-6-8-14)9-12-18(26)31-23-16(24)10-11-17(23)25/h4-8,15H,9-13H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVYXLRCVBQZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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